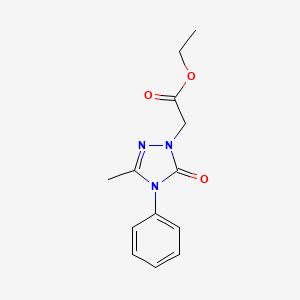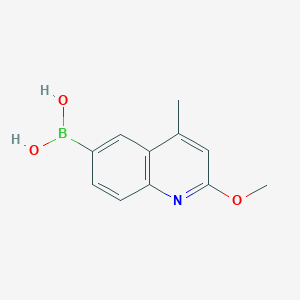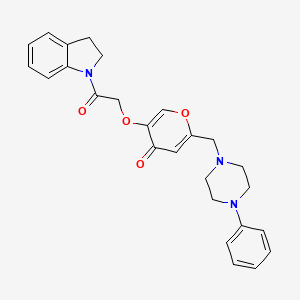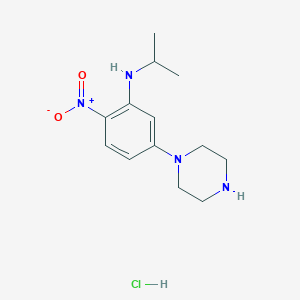
N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide, commonly known as OMA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. OMA has been studied extensively for its potential use in the development of new drugs, as well as its ability to modulate various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry :
- A study by Mamedov et al. (2016) explored a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Molecular Structure and Analysis :
- Şahin et al. (2015) conducted a study on the molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate, a compound related to N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide. This research included the synthesis and characterization of the compound, providing insights into its chemical behavior (Şahin et al., 2015).
Intramolecular Hydrogen Bonding Study :
- Martínez-Martínez et al. (1998) investigated the synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives related to N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide. The study focused on intramolecular three-center hydrogen bonding, which is critical for understanding the chemical properties of such compounds (Martínez-Martínez et al., 1998).
Photovoltaic Applications :
- Loos et al. (2005) explored the use of 2-methoxyphenyl derivatives in the active layer of all-polymer photovoltaic cells. This research is relevant for understanding the potential application of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide in the field of renewable energy (Loos et al., 2005).
Organophosphorus Compound Study :
- Pedersen & Lawesson (1974) conducted research on organophosphorus compounds, which might be relevant for understanding the chemical interactions and properties of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide in similar contexts (Pedersen & Lawesson, 1974).
Electrochemical Properties and Solar Cells :
- Wei et al. (2012) studied the use of 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide in solar cells. This research could offer insights into the electrochemical properties and potential applications of N1-(2-methoxyphenethyl)-N2-(1-phenylethyl)oxalamide in similar applications (Wei et al., 2012).
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(15-8-4-3-5-9-15)21-19(23)18(22)20-13-12-16-10-6-7-11-17(16)24-2/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXEQYRSIJBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)
![1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one](/img/structure/B2773778.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)

![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2773785.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)


